4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(morpholine-4-carbonyl)morpholine
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Overview
Description
4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(morpholine-4-carbonyl)morpholine is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core. This compound is part of a larger family of N-heterocyclic compounds known for their significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties .
Preparation Methods
The synthesis of 4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(morpholine-4-carbonyl)morpholine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The regioselectivity of the reaction can be controlled using dimethylamino leaving groups, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type)
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2, a crucial enzyme involved in cell cycle regulation . By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the alteration of cell cycle progression and the induction of apoptosis .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Also investigated for its potential as a CDK2 inhibitor. The uniqueness of 4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(morpholine-4-carbonyl)morpholine lies in its dual morpholine groups, which may enhance its biological activity and specificity.
Properties
Molecular Formula |
C17H23N5O3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
[4-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H23N5O3/c1-12-10-16(22-15(18-12)9-13(2)19-22)21-5-8-25-14(11-21)17(23)20-3-6-24-7-4-20/h9-10,14H,3-8,11H2,1-2H3 |
InChI Key |
GBIDJQTXLOINDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCOC(C3)C(=O)N4CCOCC4)C |
Origin of Product |
United States |
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